molecular formula C25H20FN3O2S B11480605 4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2-methoxyphenol

4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2-methoxyphenol

Cat. No.: B11480605
M. Wt: 445.5 g/mol
InChI Key: BSGHOHBOPYHINF-UHFFFAOYSA-N
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Description

4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d][1,3]thiazine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This is achieved by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Cyclization to form the thiazine ring: The pyrazole intermediate is then reacted with thiourea and substituted chalcones under specific conditions to form the thiazine ring.

    Introduction of the fluorophenyl and methoxyphenol groups: These groups are introduced through nucleophilic substitution reactions, often using fluorobenzene and methoxyphenol derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .

Comparison with Similar Compounds

4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2-METHOXYPHENOL lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FN3O2S

Molecular Weight

445.5 g/mol

IUPAC Name

4-[1-(4-fluorophenyl)-3-methyl-6-phenyl-4H-pyrazolo[3,4-d][1,3]thiazin-4-yl]-2-methoxyphenol

InChI

InChI=1S/C25H20FN3O2S/c1-15-22-23(17-8-13-20(30)21(14-17)31-2)32-25(16-6-4-3-5-7-16)27-24(22)29(28-15)19-11-9-18(26)10-12-19/h3-14,23,30H,1-2H3

InChI Key

BSGHOHBOPYHINF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)F

Origin of Product

United States

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